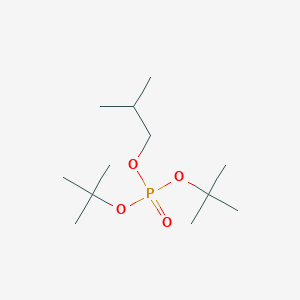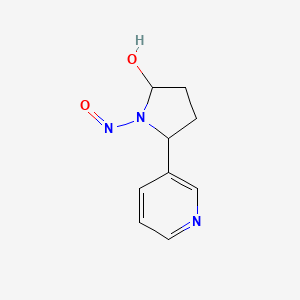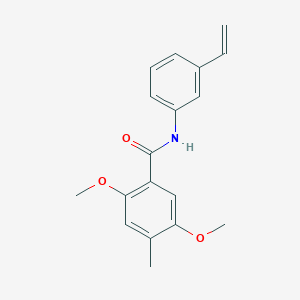
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes an ethenyl group attached to a phenyl ring, and a benzamide moiety substituted with methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethenylaniline and 2,5-dimethoxy-4-methylbenzoic acid.
Amidation Reaction: The 3-ethenylaniline is reacted with 2,5-dimethoxy-4-methylbenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Automation: Implementing automated systems for continuous monitoring and control of the reaction process to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction with LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as NaH (sodium hydride) or K2CO3 (potassium carbonate).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.
Mecanismo De Acción
The mechanism of action of N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Ethenylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: Shares the ethenylphenyl group but differs in the core structure and substitution pattern.
N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine: Similar structure with an ethynyl group instead of an ethenyl group.
1-(3-Ethenylphenyl)-2-ethanediol: Contains the ethenylphenyl group but differs in the functional groups attached.
Uniqueness
N-(3-Ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups on the benzamide moiety, along with the ethenylphenyl group, makes it a versatile compound for various applications.
Propiedades
Número CAS |
65849-96-9 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
N-(3-ethenylphenyl)-2,5-dimethoxy-4-methylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-5-13-7-6-8-14(10-13)19-18(20)15-11-16(21-3)12(2)9-17(15)22-4/h5-11H,1H2,2-4H3,(H,19,20) |
Clave InChI |
QVLLKVXEGCQXMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C(=O)NC2=CC=CC(=C2)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




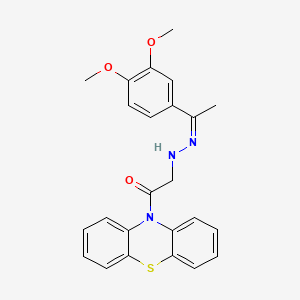
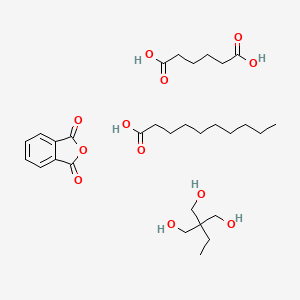


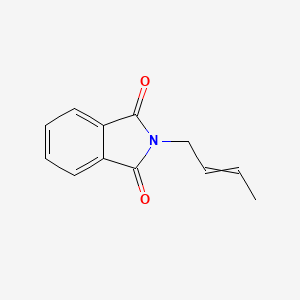

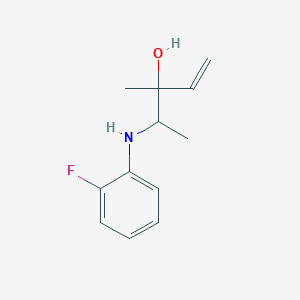

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)

